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molecular formula C13H10O3 B132225 4,4'-Dihydroxybenzophenone CAS No. 611-99-4

4,4'-Dihydroxybenzophenone

Cat. No. B132225
M. Wt: 214.22 g/mol
InChI Key: RXNYJUSEXLAVNQ-UHFFFAOYSA-N
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Patent
US06649212B2

Procedure details

Synthesis I: A solution of tetrahydroxybenzophenone (Aldrich Chemical) is treated with sufficient caustic, i.e. sodium hydroxide, to prepare a disodium phenolate salt. This salt solution is mixed at a two to one molar ratio with dichloromethylmethoxysilane (Aldrich, United Chemicals) to yield 2,2′ di-(dimethoxymethylsilyoxy), 4,4′dihydroxy-benzophenone having the structure shown in FIG. 8(a).
Name
tetrahydroxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
disodium phenolate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethylmethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([OH:18])=[C:4](O)[C:5](O)=[C:6]([CH:15]=1)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8].[OH-].[Na+].C1([O-:27])C=CC=CC=1.[Na+].[Na+].C1([O-])C=CC=CC=1.ClC([SiH2]OC)Cl>>[OH:18][C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([OH:27])=[CH:11][CH:10]=2)=[O:8])=[CH:15][CH:2]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
tetrahydroxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C(=C(C(=O)C2=CC=CC=C2)C1)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
disodium phenolate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+].[Na+].C1(=CC=CC=C1)[O-]
Step Three
Name
dichloromethylmethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)[SiH2]OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis I

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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